Dithionous acid

Description

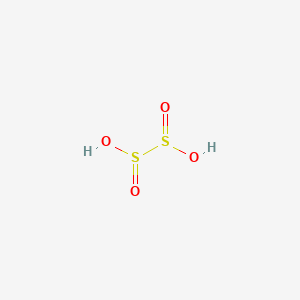

Structure

3D Structure

Properties

CAS No. |

15959-26-9 |

|---|---|

Molecular Formula |

H2S2O4 H2O4S2 |

Molecular Weight |

130.15 g/mol |

InChI |

InChI=1S/H2O4S2/c1-5(2)6(3)4/h(H,1,2)(H,3,4) |

InChI Key |

GRWZHXKQBITJKP-UHFFFAOYSA-N |

SMILES |

OS(=O)S(=O)O |

Canonical SMILES |

OS(=O)S(=O)O |

Other CAS No. |

7779-86-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dithionous Acid: Formula, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithionous acid (H₂S₂O₄) is a sulfur oxoacid of significant interest due to its role as the conjugate acid of the potent reducing dithionite anion (S₂O₄²⁻). Although the free acid is highly unstable and has not been experimentally isolated, computational studies have provided profound insights into its structure and properties. This technical guide synthesizes the current understanding of this compound, focusing on its chemical formula, molecular structure, and the properties of its stable salts. It also outlines relevant experimental and computational methodologies for its study, providing a comprehensive resource for researchers in chemistry and drug development.

Chemical Formula and Nomenclature

This compound is assigned the chemical formula H₂S₂O₄ .[1][2][3][4][5][6][7][8] It is also known by the names hydrosulfurous acid and hyposulfurous acid. The sulfur atoms in this compound exist in a formal oxidation state of +3. It is important to distinguish this compound from the more stable dithionic acid (H₂S₂O₆), where sulfur is in the +5 oxidation state.

Molecular Structure and Isomerism

Direct experimental characterization of the molecular structure of this compound has been precluded by its inherent instability. However, ab initio computational studies have been instrumental in elucidating its most stable isomeric form and geometric parameters.

The Cage-Like Global Minimum Structure

Initial theoretical considerations entertained a C₂ symmetric structure with the connectivity HOS-SOH. However, more sophisticated computational analyses have revealed that the global minimum energy structure is a cage-like molecule with the constitutional formula (HO)O₂SSO₂(OH).[9] This structure is characterized by a direct sulfur-sulfur bond, with each sulfur atom also bonded to two oxygen atoms and one hydroxyl group. The stability of this isomer is significantly enhanced by the presence of two strong intramolecular hydrogen bonds.[1]

Quantitative Structural Data

Computational studies have provided precise data on the geometry of the most stable isomer of this compound. These data are summarized in the table below.

| Parameter | Value | Reference |

| S-S Bond Distance | 2.184 Å | [1] |

| O-H Bond Length | 0.972 Å | [1] |

| Intramolecular H-bond Distance | ~1.616 Å | [1] |

| Wiberg Bond Order (H-bonds) | ~0.096 | [1] |

| Hydrogen Bond Energy | ~9.2 kcal/mol | [1] |

Molecular Structure Diagram

The following diagram, generated using the DOT language, illustrates the cage-like structure of this compound, highlighting the intramolecular hydrogen bonds.

Chemical Properties and Stability

This compound is a highly unstable compound that has not been isolated in its pure form.[1][4][5][7][8] Its instability is a key characteristic, leading to rapid decomposition. The chemistry of this compound is therefore primarily studied through its stable salts, known as dithionites.

Aqueous solutions of dithionites are also prone to decomposition, a behavior consistent with the instability of the parent acid. For instance, sodium dithionite in water decomposes to thiosulfate and bisulfite.

Experimental Protocols and Methodologies

Given the transient nature of this compound, direct experimental investigation is challenging. The study of this compound and its anion relies on a combination of computational chemistry and experiments on its stable salts.

Computational Chemistry Workflow

A typical computational workflow for investigating an unstable molecule like this compound is outlined below. This process allows for the prediction of molecular structures, energies, and other properties without the need for physical synthesis.

Synthesis of Dithionite Salts

The practical handling and application of the dithionite anion are achieved through its salts. The industrial synthesis of sodium dithionite, a widely used reducing agent, provides a relevant experimental protocol. The primary methods include the zinc dust process, the formate process, and the sodium borohydride process, all of which involve the reduction of sulfur dioxide.

Example: Sodium Borohydride Process

This method utilizes sodium borohydride (NaBH₄) as a powerful reducing agent in a strongly alkaline solution. The overall reaction is:

NaBH₄ + 8NaOH + 8SO₂ → 4Na₂S₂O₄ + NaBO₂ + 6H₂O

The Dithionite Anion and its Applications

The dithionite anion (S₂O₄²⁻) is a potent reducing agent with numerous industrial and laboratory applications. Its salts, particularly sodium dithionite (Na₂S₂O₄), are used extensively in:

-

Textile Industry: For dyeing and bleaching processes.

-

Pulp and Paper Industry: As a bleaching agent.

-

Organic Synthesis: For the reduction of various functional groups.

-

Environmental Remediation: In water treatment and gas purification.

The reducing power of the dithionite anion stems from the weak S-S bond, which can cleave to form two [SO₂]⁻ radical anions.

Conclusion

This compound remains a molecule of significant theoretical interest. While its extreme instability prevents direct experimental study, computational chemistry has provided a detailed picture of its cage-like structure, stabilized by strong intramolecular hydrogen bonds. For practical purposes, the chemistry of this compound is accessed through its stable and widely used dithionite salts. A thorough understanding of both the theoretical acid and its practical salt forms is essential for researchers and professionals working in fields that utilize the powerful reducing properties of the dithionite anion.

References

- 1. Buy this compound | 15959-26-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. The molecular formula of this compound is [infinitylearn.com]

- 4. Write the molecular and structural formulae of: this compound. - askIITians [askiitians.com]

- 5. gauthmath.com [gauthmath.com]

- 6. quora.com [quora.com]

- 7. Write the molecular and structural formulae of Dithionous class 11 chemistry CBSE [vedantu.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. THE DECOMPOSITION AND OXIDATION OF DITHIONIC ACID | Semantic Scholar [semanticscholar.org]

Properties of Dithionous Acid Salts: A Technical Guide

Introduction

Dithionous acid (H₂S₂O₄) is a highly unstable sulfur oxoacid that has not been isolated in its pure form.[1][2] However, its conjugate base, the dithionite anion ([S₂O₄]²⁻), forms salts that are stable and widely utilized as potent reducing agents in various industrial and laboratory settings.[3][4][5] These salts, most commonly sodium dithionite (Na₂S₂O₄), are crucial reagents for researchers, scientists, and drug development professionals due to their strong reducing capabilities.[1][3] This guide provides an in-depth overview of the core properties, stability, and experimental analysis of this compound salts.

Core Chemical and Physical Properties

The dithionite anion possesses a unique structure characterized by a weak and unusually long sulfur-sulfur bond (approximately 239 pm).[3] This weak S-S bond is central to its reactivity, as it allows the anion to dissociate in solution into the highly reactive sulfur dioxide radical anion ([SO₂]⁻), which is the primary reducing species.[3][6]

1.1 Redox Reactions and Potential Dithionite salts are powerful reducing agents.[3][7] At a pH of 7, the standard redox potential (E°') is approximately -0.66 V versus the Standard Hydrogen Electrode (SHE).[3][8] The primary redox reaction involves the formation of bisulfite:

S₂O₄²⁻ + 2 H₂O → 2 HSO₃⁻ + 2 e⁻ + 2 H⁺[3]

The reducing power of dithionite solutions is complex and concentration-dependent. Counter-intuitively, the concentration of the active [SO₂]⁻ radical is inversely proportional to the total dithionite concentration.[6] Higher dithionite concentrations favor the recombination of radicals, which can decrease the effective reducing power in certain kinetic regimes.[6]

1.2 Physical Characteristics Anhydrous sodium dithionite is typically a white or grayish crystalline powder with a faint sulfurous odor.[3][7] The dihydrate form may appear as yellowish flake crystals.[9][10] It is soluble in water but only slightly soluble in alcohols like ethanol and methanol.[7][11]

Stability and Decomposition

A critical aspect of working with this compound salts is their inherent instability, particularly in aqueous solutions.

2.1 Aqueous Instability While stable when kept dry, dithionite salts readily decompose in water.[3][7][12] This deterioration is due to disproportionation reactions that are highly dependent on the solution's conditions.

-

In the absence of air , dithionite solutions undergo disproportionation to form thiosulfate (S₂O₃²⁻) and bisulfite (HSO₃⁻).[3][13] 2 S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2 HSO₃⁻[3][7]

-

In the presence of oxygen , dithionite is rapidly oxidized to bisulfate (HSO₄⁻) and bisulfite (HSO₃⁻).[3][7] Na₂S₂O₄ + O₂ + H₂O → NaHSO₄ + NaHSO₃[3][7]

2.2 Factors Influencing Stability Several factors accelerate the decomposition of dithionite solutions:

-

pH: Decomposition is rapid in acidic conditions.[3][14] Dithionite exhibits greater stability in alkaline solutions, with an optimal stability window observed between pH 11.5 and 13.[10][14][15] Both weakly alkaline (pH 9) and strongly alkaline (pH 14) conditions can lead to rapid degradation.[10][15]

-

Temperature: Higher temperatures significantly increase the rate of decomposition.[14] Anhydrous sodium dithionite decomposes above 90°C in air and above 150°C in the absence of air.[3][7]

-

Concentration: A higher concentration of dithionite can accelerate its decomposition.[14]

Data Presentation: Comparative Properties of Dithionite Salts

The following table summarizes key quantitative data for common this compound salts. Sodium dithionite is the most extensively characterized. Data for potassium and zinc dithionite are less common, but their redox properties are expected to be similar as they are primarily governed by the dithionite anion.[4]

| Property | Sodium Dithionite (Na₂S₂O₄) | Potassium Dithionite (K₂S₂O₄) | Zinc Dithionite (ZnS₂O₄) |

| Molar Mass (anhydrous) | 174.11 g/mol [4] | 206.32 g/mol [4] | 193.52 g/mol [4] |

| Appearance | White to grayish crystalline solid[7] | - | - |

| Solubility in Water (20°C) | 18.2 g/100 mL (anhydrous)[7] | Data not readily available[4] | Used in aqueous synthesis[4] |

| Standard Redox Potential (E°' at pH 7) | -0.66 V vs. SHE[3][4][8] | Expected to be similar to Na₂S₂O₄[4] | Expected to be similar to Na₂S₂O₄[4] |

| Stability in Aqueous Solution | Unstable; decomposes in acidic, neutral, and alkaline solutions.[3][4] Decomposition is accelerated by heat and air.[3][4] | Expected to have similar instability to Na₂S₂O₄[4] | Used as an intermediate in chemical synthesis[4] |

Experimental Protocols

Accurate quantification of active dithionite is crucial due to its instability. Iodometric titration is a standard and reliable method for this purpose.

Protocol: Iodometric Titration for Dithionite Quantification

Objective: To determine the concentration of active dithionite (S₂O₄²⁻) in a sample.

Principle: This method is based on the reduction of iodine (I₂) to iodide (I⁻) by dithionite. A known volume of a dithionite solution is titrated with a standardized iodine solution. The endpoint is detected using a starch indicator, which turns a persistent dark blue-black color in the presence of excess iodine.[4] The reaction stoichiometry is:

S₂O₄²⁻ + 2 I₂ + 2 H₂O → 2 HSO₃⁻ + 4 I⁻ + 2 H⁺

Materials:

-

Dithionite salt sample

-

Standardized 0.1 N iodine (I₂) solution

-

Deoxygenated distilled water

-

Starch indicator solution (1%)

-

Burette, pipette, Erlenmeyer flask

-

Inert gas (Nitrogen or Argon)

Methodology:

-

Preparation of Dithionite Solution (Under Inert Atmosphere):

-

Work under a continuous stream of inert gas (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[4]

-

Accurately weigh a specific amount of the dithionite salt.

-

Dissolve the salt in a known volume of deoxygenated distilled water to create a target concentration (e.g., 0.1 M). This solution must be used immediately.[4]

-

-

Titration:

-

Pipette a precise volume (e.g., 25.00 mL) of the freshly prepared dithionite solution into an Erlenmeyer flask.[4]

-

Add 1-2 mL of the starch indicator solution.[4]

-

Titrate the dithionite solution with the standardized 0.1 N iodine solution from the burette, swirling the flask continuously.

-

The endpoint is reached when the addition of a single drop of the iodine solution produces a persistent dark blue-black color.[4]

-

Record the volume of the iodine solution used.

-

-

Replicates:

-

Repeat the titration at least two more times to ensure accuracy and calculate the average volume.[4]

-

Calculation:

-

Calculate the moles of iodine reacted:

-

Moles of I₂ = (Volume of I₂ solution in L) × (Normality of I₂ solution) / 2

-

-

From the stoichiometry, 1 mole of S₂O₄²⁻ reacts with 2 moles of I₂.

-

Calculate the moles of dithionite in the aliquot:

-

Moles of S₂O₄²⁻ = (Moles of I₂) / 2

-

-

Calculate the concentration of the dithionite solution:

-

Concentration (M) = (Moles of S₂O₄²⁻) / (Volume of dithionite solution aliquot in L)

-

Note: For samples containing other sulfur oxyanions like bisulfite and thiosulfate, which also react with iodine, more complex multi-step titration procedures are required.[13][16] These methods often involve using formaldehyde to selectively mask dithionite and bisulfite.[13][17]

Mandatory Visualizations

Logical Relationships and Workflows

References

- 1. Buy this compound | 15959-26-9 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Dithionite - Wikipedia [en.wikipedia.org]

- 6. bionerdnotes.wordpress.com [bionerdnotes.wordpress.com]

- 7. Sodium dithionite - Sciencemadness Wiki [sciencemadness.org]

- 8. The redox potential of dithionite and SO-2 from equilibrium reactions with flavodoxins, methyl viologen and hydrogen plus hydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound disodium salt [chembk.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. researchgate.net [researchgate.net]

- 14. diva-portal.org [diva-portal.org]

- 15. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 16. Sodium Dithionite Purity and Decomposition Products in Solid Samp...: Ingenta Connect [ingentaconnect.com]

- 17. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Stability and Decomposition Pathways of Dithionous Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithionous acid (H₂S₂O₄) is a highly unstable sulfur oxoacid that is primarily of interest due to its conjugate base, the dithionite ion (S₂O₄²⁻), a powerful reducing agent with significant applications in various industrial and laboratory settings. This technical guide provides a comprehensive overview of the stability and decomposition pathways of this compound and its salts. It consolidates quantitative kinetic and thermodynamic data, details experimental protocols for studying its decomposition, and presents visual representations of the key reaction mechanisms. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize or study dithionite chemistry.

Introduction

This compound is a sulfur oxoacid that has not been isolated in its pure form due to its inherent instability.[1][2] Its chemistry is predominantly studied through its salts, known as dithionites, with sodium dithionite (Na₂S₂O₄) being the most common.[2] The dithionite ion is a potent reducing agent, a property that underpins its utility in various applications, including as a bleaching agent in the textile and paper industries, and as a reducing agent in chemical synthesis.[2] However, the instability of this compound and its salts in aqueous solutions presents significant challenges in their storage and application. Understanding the factors that influence their stability and the mechanisms of their decomposition is crucial for optimizing their use and mitigating potential hazards.

This guide will delve into the core aspects of this compound's stability, exploring the influence of pH, temperature, and concentration on its decomposition. We will present a detailed analysis of the decomposition pathways under both acidic and alkaline conditions, supported by quantitative data and mechanistic diagrams. Furthermore, this document will provide an overview of the experimental protocols used to investigate these phenomena, offering a practical resource for researchers in the field.

Stability of this compound

The stability of this compound is extremely low in aqueous solutions. Its decomposition is rapid and influenced by several factors. The protonated forms, H₂S₂O₄ and HS₂O₄⁻, are significantly less stable than the dithionite ion (S₂O₄²⁻).[3] Consequently, the decomposition rate is highly dependent on the pH of the solution.

Effect of pH

The decomposition of dithionite is greatly accelerated in acidic conditions.[4][5] This is attributed to the formation of the more reactive protonated species.[3] In contrast, alkaline solutions enhance the stability of the dithionite ion.[4] However, at very high alkalinity (e.g., pH 14), the decomposition rate increases again, suggesting a different decomposition mechanism at extreme pH values.[6] A window of relative stability has been observed in the pH range of 11.5 to 13.[6]

Effect of Temperature

As with most chemical reactions, an increase in temperature accelerates the decomposition of this compound and its salts.[4] This is evident from the positive activation energies reported for the decomposition reactions under various conditions.

Effect of Concentration

The concentration of dithionite can also influence its decomposition rate. Some studies have reported that a higher initial concentration of dithionite leads to a faster decomposition, particularly in alkaline solutions.[6]

Decomposition Pathways

The decomposition of this compound and its salts proceeds through different pathways depending on the pH of the solution. The primary products of decomposition include thiosulfate (S₂O₃²⁻), bisulfite (HSO₃⁻), and sulfite (SO₃²⁻).[7][8]

Decomposition in Acidic to Neutral Solutions

In acidic to neutral solutions, this compound undergoes a complex decomposition process. The overall stoichiometry is often represented as:

2S₂O₄²⁻ + H₂O → 2HSO₃⁻ + S₂O₃²⁻[8]

This reaction is characterized by an initial slow "induction" period followed by a rapid, autocatalytic phase.[5] The decomposition is autocatalyzed by the products formed. The rate-limiting step during the induction period is thought to be the initial decomposition of this compound, while the subsequent rapid phase is catalyzed by the generated sulfur-containing species.[5]

The proposed mechanism involves the formation of the SO₂⁻ radical anion as a key intermediate.

Decomposition in Alkaline Solutions

In alkaline solutions, the decomposition of dithionite is generally slower and follows a different pathway. The reaction is often considered to be first-order with respect to the dithionite concentration.[7][8] A plausible initial and rate-determining step in alkaline solution is the reaction with water:

S₂O₄²⁻ + H₂O → HSO₂⁻ + HSO₃⁻[8]

The HSO₂⁻ intermediate is then proposed to react further with dithionite ions.[8] At very high pH, the decomposition products can include sulfite and sulfide.[4]

Quantitative Data

The following tables summarize the kinetic and thermodynamic data for the decomposition of dithionite under various conditions as reported in the literature.

Table 1: Kinetic Data for Dithionite Decomposition

| pH Range | Temperature (°C) | Rate Law | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Alkaline | 88.5 | First-order | 4.5 x 10⁻⁴ min⁻¹ | 26.5 kcal/mol (110.9 kJ/mol) | [7][8] |

| 9 | 80-120 | - | - | 40 ± 5 kJ/mol | [4][6] |

| 14 | 80-120 | - | - | 55 ± 10 kJ/mol | [4][6] |

| 13 | 80-100 | First-order | - | 110 kJ/mol | [3] |

| 4.5 | 32 | Second-order | 0.044 L·mol⁻¹·min⁻¹ | ~8 kcal/mol (~33.5 kJ/mol) | [8] |

| 4.8 - 7.0 | 60 - 80 | 1.5-order in [S₂O₄²⁻], 0.5-order in [H⁺] | - | 12 kcal/mol (50.2 kJ/mol) | [1][9] |

Table 2: Thermodynamic Data for Dithionite Decomposition

Experimental Protocols

Several analytical techniques are employed to monitor the decomposition of dithionite and quantify its products. The following sections provide an overview of the methodologies for the key experiments cited.

Iodometric Titration

Iodometric titration is a classical and widely used method for the determination of dithionite.[10][11] This method can be adapted to differentiate between dithionite, bisulfite, and thiosulfate in a mixture.[10]

Principle: Dithionite, bisulfite, and thiosulfate all react with iodine. By using specific reagents to selectively react with or mask certain species, the concentration of each component can be determined through a series of titrations.

General Procedure Outline: A three-titration procedure can be employed:[10]

-

Titer A: Direct titration of an aliquot of the sample solution with a standard iodine solution in an acidic medium. This determines the total concentration of all reducing species (dithionite, bisulfite, and thiosulfate).

-

Titer B: An aliquot of the sample is treated with formaldehyde to form an adduct with bisulfite, rendering it unreactive towards iodine. The solution is then titrated with standard iodine. This titer corresponds to the concentration of dithionite and thiosulfate.

-

Titer C: An aliquot of the sample is added to an excess of standard iodine solution. The unreacted iodine is then back-titrated with a standard thiosulfate solution. This allows for the determination of the total reducing capacity under different reaction conditions.

By solving a system of equations derived from these three titers, the individual concentrations of dithionite, bisulfite, and thiosulfate can be calculated.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a convenient method for continuously monitoring the decomposition of dithionite in real-time.[12][13]

Principle: The dithionite ion has a characteristic absorption maximum in the UV region (around 315 nm).[14] By monitoring the decrease in absorbance at this wavelength over time, the rate of decomposition can be determined.

Experimental Setup:

-

A UV-Vis spectrophotometer equipped with a thermostatted cell holder to maintain a constant temperature.

-

Quartz cuvettes for UV measurements.

-

The reaction is initiated by adding a known amount of dithionite solution to a buffered solution within the cuvette.

-

The absorbance at the λ_max of dithionite is recorded at regular time intervals.

Data Analysis: The concentration of dithionite at any given time can be calculated using the Beer-Lambert law. The rate law and rate constant for the decomposition can then be determined by plotting the concentration of dithionite versus time.

Polarography

Polarography is an electrochemical technique that can be used to study the decomposition of dithionite.[5][15]

Principle: Polarography measures the current that flows as a function of the potential applied to a dropping mercury electrode (DME). Dithionite and its decomposition products can be electrochemically active, and their concentrations can be determined from the resulting polarogram.

Experimental Setup:

-

A polarograph with a DME as the working electrode, a reference electrode (e.g., saturated calomel electrode), and a counter electrode.

-

The sample solution is placed in an electrochemical cell and deoxygenated by purging with an inert gas (e.g., nitrogen).

-

A potential sweep is applied, and the resulting current is measured.

Data Analysis: The polarogram will show waves corresponding to the reduction or oxidation of the different sulfur species. The height of each wave is proportional to the concentration of the corresponding species. This allows for the simultaneous monitoring of the disappearance of dithionite and the appearance of its decomposition products.

Conclusion

This compound is a highly reactive and unstable molecule whose chemistry is central to the application of its salts as powerful reducing agents. Its decomposition is a complex process governed by factors such as pH, temperature, and concentration. In acidic environments, the decomposition is rapid and autocatalytic, while in alkaline solutions, a different, generally slower, first-order decay mechanism is observed, with a region of enhanced stability between pH 11.5 and 13.

A thorough understanding of these decomposition pathways and the kinetics involved is essential for the effective and safe use of dithionites in research and industrial applications. The experimental protocols outlined in this guide, including iodometric titration, UV-Vis spectrophotometry, and polarography, provide the necessary tools for researchers to study and quantify the stability of this compound and its derivatives. The consolidated quantitative data and mechanistic diagrams presented herein serve as a valuable reference for scientists and professionals working with these important sulfur compounds. Further research is warranted to fully elucidate the thermodynamic parameters of the decomposition reactions and to develop more detailed, standardized experimental protocols.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Write the molecular and structural formulae of Dithionous class 11 chemistry CBSE [vedantu.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermal and alkali stability of sodium dithionite studied using ATR-FTIR spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Iodometric method for the determination of dithionite, bisulfite, and thiosulfate in the presence of each other and its use in following the decomposition of aqueous solutions of sodium dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis: Supporting Measurement in the Chemical Decomposition, Photocatalysis, Phytoremediation, and Adsorption Process | Nandiyanto | Indonesian Journal of Science and Technology [ejournal.upi.edu]

- 14. A method for preparing analytically pure sodium dithionite. Dithionite quality and observed nitrogenase-specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Polarography Principle, instrumentation, Applications.pptx [slideshare.net]

Synthesis of Dithionite from Sulfur Dioxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary industrial and laboratory methods for the synthesis of dithionite (specifically sodium dithionite, Na₂S₂O₄) from sulfur dioxide (SO₂). Sodium dithionite, also known as sodium hydrosulfite, is a powerful reducing agent with significant applications across various scientific and industrial fields, including organic synthesis, bleaching processes, and environmental remediation. This document details the core synthesis methodologies, providing in-depth experimental protocols, quantitative data for comparison, and visualizations of the chemical pathways and workflows.

Core Synthesis Methodologies

The industrial production of sodium dithionite from sulfur dioxide is primarily achieved through three main routes, each employing a different reducing agent: the zinc dust process, the formate process, and the sodium borohydride process. The choice of method often depends on economic factors, desired product purity, and environmental considerations.

Zinc Dust Process

Historically one of the most significant methods, the zinc dust process involves a two-step reaction. Initially, an aqueous slurry of zinc dust is reacted with sulfur dioxide to form zinc dithionite (ZnS₂O₄). Subsequently, the zinc is precipitated by the addition of a sodium alkali, such as sodium hydroxide or sodium carbonate, to yield sodium dithionite.[1][2]

The overall reactions can be summarized as follows:

This process, while effective, generates zinc hydroxide or carbonate as a byproduct, which requires proper disposal.[3]

Formate Process

The formate process utilizes sodium formate (HCOONa) as the reducing agent in an aqueous methanol solution.[3] Sulfur dioxide and an alkaline sodium compound (e.g., sodium hydroxide or sodium carbonate) are introduced into this solution.[3] This method is widely employed due to its efficiency and the high purity of the resulting sodium dithionite.[3] The reaction is typically conducted under pressure.[4]

A simplified overall reaction is:

HCOONa + 2SO₂ + NaOH → Na₂S₂O₄ + CO₂ + H₂O[4]

Sodium Borohydride Process

This method employs the potent reducing agent sodium borohydride (NaBH₄) in a strongly alkaline solution, where it exhibits greater stability.[3][5] Sulfur dioxide and sodium hydroxide are reacted in the presence of sodium borohydride to produce sodium dithionite.[3] A key feature of this process is that each equivalent of hydride (H⁻) from the borohydride reduces two equivalents of sulfur dioxide.[6]

The stoichiometric equation for this process is:

NaBH₄ + 8NaOH + 8SO₂ → 4Na₂S₂O₄ + NaBO₂ + 6H₂O[6]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for the different synthesis methods, allowing for a direct comparison.

| Parameter | Zinc Dust Process | Formate Process (Batch) | Formate Process (Continuous) | Sodium Borohydride Process |

| Reactants | Zinc dust, Sulfur dioxide, Sodium hydroxide/carbonate | Sodium formate, Sulfur dioxide, Sodium hydroxide/carbonate, Methanol | Sodium formate, Sulfur dioxide, Sodium hydroxide, Methanol | Sodium borohydride, Sulfur dioxide, Sodium hydroxide |

| Reaction Temperature | ~40°C (Step 1)[3] | 65 - 85°C[3] | 78 - 83°C[3] | Not specified[3] |

| Reaction Pressure | Atmospheric[3] | 1 - 3 bar[4] | ~1 Kg/cm² G[3] | Not specified[3] |

| pH | - | 4 - 5[4] | - | Strongly alkaline[3] |

| Typical Yield | Not specified | ~75% (based on SO₂)[7] | - | High (assumed) |

| Product Purity | High[3] | 87% - 92.5%[7][8] | High[3] | High[3] |

Table 1: Comparison of Reaction Conditions and Performance of Dithionite Synthesis Methods.

| Reactant Ratios (Formate Process - Batch Example) | Value | Reference |

| Sodium Hydroxide (as 45% aq. solution) per 100 parts Sodium Formate | ~66.5 parts | [8] |

| Sulfur Dioxide per 100 parts Sodium Formate | ~98.2 parts | [8] |

| Methanol per 100 parts Sodium Formate | ~431 parts | [8] |

| Water per 100 parts Sodium Formate | ~107 parts | [8] |

Table 2: Example Reactant Ratios for a Batch Formate Process. [8]

Experimental Protocols

Protocol 1: Zinc Dust Process (Batch)

This protocol describes a typical industrial batch process for the production of anhydrous sodium dithionite.[3]

Materials:

-

Zinc dust

-

Sulfur dioxide (liquid or gaseous)

-

Sodium hydroxide or sodium carbonate solution

-

Sodium chloride

-

Methanol

Procedure:

-

Preparation of Zinc Dithionite: An aqueous slurry of zinc dust is prepared in a stirred, cooled reactor. The temperature is maintained at approximately 40°C.[3]

-

Reaction with SO₂: Liquid or gaseous sulfur dioxide is introduced into the zinc slurry. The reaction is allowed to proceed until the zinc dust is consumed, resulting in the formation of a zinc dithionite solution.[3]

-

Filtration: The resulting solution is passed through a filter press to remove any unreacted zinc dust and other solid impurities.[1][3]

-

Precipitation of Zinc: The clarified zinc dithionite solution is transferred to a second set of stirred vessels. A solution of sodium hydroxide or sodium carbonate is added to precipitate zinc as zinc hydroxide or zinc carbonate.[1][3]

-

Removal of Zinc Byproduct: The precipitated zinc salt is removed using another filter press, yielding a clarified solution of sodium dithionite.[1][3]

-

Isolation of Anhydrous Na₂S₂O₄: Anhydrous sodium dithionite is precipitated from the solution by concentration under vacuum. Sodium chloride is added at a temperature greater than 60°C to "salt out" the product.[1][2]

-

Washing and Drying: The precipitated sodium dithionite crystals are filtered, washed with methanol to remove residual water and impurities, and finally dried at 90-100°C.[1]

Protocol 2: Formate Process (Batch)

This protocol outlines a laboratory-scale batch production method using sodium formate.[8]

Materials:

-

Sodium formate

-

45% aqueous sodium hydroxide solution

-

Sulfur dioxide

-

Methanol

-

Water

-

Nitrogen gas

Procedure:

-

Reactor Setup: A suitable reactor is charged with sodium formate, 45% aqueous sodium hydroxide solution, methanol, and water.

-

Inert Atmosphere: The system is thoroughly purged with nitrogen while the temperature is raised.

-

SO₂ Addition: Sulfur dioxide is blown into the stirred reaction mixture at a constant rate over a period of time (e.g., 2 hours) while maintaining the reaction temperature between 65-80°C.[8] The reaction can be conducted under normal or superatmospheric pressure.[8]

-

Reaction Completion: After the addition of sulfur dioxide is complete, the reaction mixture is held at the reaction temperature for an additional period (e.g., 2-4 hours) to ensure completion.[8]

-

Crystallization and Isolation: The reaction mixture is cooled, allowing the sodium dithionite to crystallize. The crystals are then filtered from the mother liquor.

-

Washing and Drying: The collected crystals are washed with methanol and subsequently dried under vacuum at an elevated temperature (e.g., 75°C) in a stream of nitrogen to yield anhydrous sodium dithionite.[8]

Protocol 3: Sodium Borohydride Process (General Procedure)

The following provides a general outline for the synthesis of sodium dithionite using sodium borohydride.

Materials:

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (NaOH)

-

Sulfur dioxide (SO₂)

-

Water

Procedure:

-

Alkaline Borohydride Solution: A strongly alkaline solution of sodium borohydride is prepared by dissolving NaBH₄ and NaOH in water. The alkaline conditions are crucial for the stability of the borohydride.[3][5]

-

Reaction with SO₂: Sulfur dioxide gas is bubbled through the alkaline borohydride solution. The reaction is exothermic and may require cooling to maintain a desired temperature. The pH of the solution should be monitored and maintained in the alkaline range.

-

Formation of Dithionite: The reduction of sulfur dioxide by the borohydride leads to the formation of sodium dithionite in the solution.

-

Isolation (Optional): For many applications, the resulting sodium dithionite solution can be used directly. If the solid product is required, it can be precipitated by the addition of a salt (salting out) or a suitable organic solvent, followed by filtration, washing, and drying under inert conditions.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in the synthesis processes.

References

- 1. researchgate.net [researchgate.net]

- 2. atamankimya.com [atamankimya.com]

- 3. benchchem.com [benchchem.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. quora.com [quora.com]

- 6. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 7. US4127642A - Production of sodium dithionite from sulfur dioxide, sodium formate, and sodium carbonate with minimum quantities of water and methanol - Google Patents [patents.google.com]

- 8. US3714340A - Process for the preparation of sodium dithionite - Google Patents [patents.google.com]

In-Depth Technical Guide on Dithionous Acid as a Sulfur Oxoacid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dithionous acid (H₂S₂O₄) is a sulfur oxoacid of significant theoretical interest, primarily due to its role as the conjugate acid of the dithionite ion ([S₂O₄]²⁻), a potent reducing agent widely used in industrial and laboratory settings. This guide provides a comprehensive technical overview of this compound, focusing on its core properties, structure, and the chemistry of its corresponding salts. Owing to the inherent instability of free this compound, which has precluded its experimental isolation, this document draws heavily on theoretical and computational studies to elucidate its characteristics. In contrast, the extensive experimental data available for its stable salts, particularly sodium dithionite, offer valuable insights into the potential behavior of the acid in aqueous environments. This guide synthesizes the current understanding of this compound for researchers, scientists, and professionals in drug development who may encounter dithionites in their work.

Introduction to this compound

This compound, with the chemical formula H₂S₂O₄, is a sulfur oxoacid where sulfur exists in the +3 oxidation state.[1] Unlike more common sulfur oxoacids such as sulfuric acid (H₂SO₄) or sulfurous acid (H₂SO₃), this compound is highly unstable and has not been observed experimentally in its pure form.[1] Its significance is primarily derived from its salts, the dithionites, which are stable and have considerable utility as powerful reducing agents.[1]

A critical distinction must be made between this compound (H₂S₂O₄) and dithionic acid (H₂S₂O₆). In dithionic acid, sulfur has an oxidation state of +5. This difference in oxidation state leads to vastly different chemical properties and stability.

Molecular Structure and Properties

The transient nature of this compound means that its structural and physical properties have been primarily investigated through computational chemistry.

Molecular Geometry

Ab initio molecular orbital calculations have been instrumental in predicting the structure of this compound. These studies have explored various isomers of H₂S₂O₄ and have identified a "cage-like" structure with C₂ symmetry as the most stable conformation in the gas phase.[2] This stability is attributed to the formation of two strong intramolecular hydrogen bonds.[3]

Table 1: Calculated Geometrical Parameters for the Most Stable Isomer of this compound (H₂S₂O₄)

| Parameter | Value | Computational Method |

| S-S Bond Length | 2.184 Å | Ab initio Calculations |

| S-O Bond Length | - | - |

| O-H Bond Length | 0.972 Å | Ab initio Calculations |

| S-S-O Bond Angle | - | - |

| H-O-S Bond Angle | - | - |

Acidity

The acidity of this compound has been estimated through theoretical calculations. The predicted pKa values suggest that it is a moderately strong acid.

Table 2: Theoretical pKa Values for this compound

| pKa Value | Computational Method |

| pKa₁ ≈ 0.35 | Theoretical Estimation |

| pKa₂ ≈ 2.45 | Theoretical Estimation |

Spectroscopic Properties

Theoretical studies have also calculated the vibrational frequencies of the most stable isomer of this compound. These calculated frequencies can aid in the potential identification of this transient species in spectroscopic experiments.

Table 3: Calculated Vibrational Frequencies for this compound (H₂S₂O₄)

| Vibrational Mode | Wavenumber (cm⁻¹) |

| OH Stretching | - |

| S=O Stretching | - |

| S-S Stretching | - |

| S-O-H Bending | - |

Note: Specific calculated vibrational frequencies are not available in the summarized literature and would require access to the full computational studies.

Synthesis and Experimental Protocols

Due to its instability, there are no established experimental protocols for the synthesis of pure this compound. However, its salts, the dithionites, are readily synthesized. The following protocols detail the preparation of sodium dithionite, a common and commercially important salt.

Synthesis of Sodium Dithionite via the Zinc Dust Process

This method involves the reduction of sulfur dioxide with zinc dust to form zinc dithionite, which is then converted to sodium dithionite.

Experimental Protocol:

-

Preparation of Zinc Dithionite: A slurry of zinc dust in water is prepared in a reaction vessel.

-

Reduction of Sulfur Dioxide: Gaseous sulfur dioxide is bubbled through the zinc slurry. The reaction is exothermic and requires cooling to maintain the desired temperature.

-

Conversion to Sodium Dithionite: The resulting zinc dithionite solution is treated with a solution of sodium carbonate or sodium hydroxide. This causes the precipitation of zinc carbonate or zinc hydroxide, leaving sodium dithionite in the solution.

-

Isolation: The precipitate is removed by filtration. Sodium dithionite is then precipitated from the filtrate, for example, by the addition of ethanol or by evaporation of water under reduced pressure.

-

Purification: The crude sodium dithionite can be recrystallized to improve purity.

Synthesis of Sodium Dithionite via the Formate Process

This process utilizes sodium formate to reduce sulfur dioxide in an alkaline methanolic solution.

Experimental Protocol:

-

Reaction Mixture Preparation: A solution of sodium formate in a mixture of methanol and water is prepared.

-

Reduction Step: Sodium hydroxide and sulfur dioxide are introduced into the formate solution. The reaction is carried out under controlled temperature and pH.

-

Precipitation: Sodium dithionite, being less soluble in the methanol-water mixture, precipitates out of the solution.

-

Isolation and Drying: The precipitated sodium dithionite is collected by filtration, washed with methanol, and dried under vacuum.

Stability and Decomposition

This compound is highly unstable and readily decomposes. Its salts, while more stable, also undergo decomposition, particularly in aqueous solutions.

The decomposition of the dithionite ion in water is complex and can proceed through several pathways, leading to the formation of thiosulfate ([S₂O₃]²⁻) and bisulfite ([HSO₃]⁻) ions. The overall reaction can be represented as:

2 [S₂O₄]²⁻ + H₂O → [S₂O₃]²⁻ + 2 [HSO₃]⁻

The mechanism is thought to involve the dissociation of the dithionite ion into the sulfur dioxide radical anion ([SO₂]⁻), which is a key reactive intermediate.

Reactions and Redox Chemistry

The chemistry of this compound is dominated by the reducing properties of its conjugate base, the dithionite ion.

Redox Reactions

The dithionite ion is a strong reducing agent, with a standard redox potential of approximately -0.66 V for the [S₂O₄]²⁻/[HSO₃]⁻ couple. It is capable of reducing a wide range of organic and inorganic compounds. This reducing power is harnessed in various applications, including:

-

Industrial Bleaching: Used in the bleaching of wood pulp, textiles, and kaolin clay.

-

Dyeing: Employed as a reducing agent for vat dyes.

-

Organic Synthesis: Utilized for the reduction of nitro compounds, aldehydes, and ketones.

-

Oxygen Scavenging: In some applications, it is used to remove dissolved oxygen from solutions.

Conclusion

This compound remains a molecule of primarily theoretical interest due to its inherent instability. However, the study of its predicted properties through computational methods provides valuable insights into the fundamental chemistry of sulfur oxoacids. For practical applications, the stable and powerfully reducing dithionite salts are of paramount importance. A thorough understanding of their synthesis, decomposition, and redox chemistry is essential for researchers and professionals working in fields where these compounds are utilized. Future advances in computational chemistry and transient species detection may one day provide experimental validation of the predicted properties of this compound.

References

An In-depth Technical Guide to the Redox Potential of the Dithionite Anion for Researchers and Drug Development Professionals

Introduction: The dithionite anion (S₂O₄²⁻), commonly available as sodium dithionite (Na₂S₂O₄), is a potent reducing agent widely employed in chemical and biological research, including drug development. Its utility stems from its ability to create and maintain highly reducing environments and to reduce a variety of substrates, including metalloproteins. However, the reducing power of dithionite is not a fixed value; it is highly dependent on experimental conditions such as pH and concentration. A thorough understanding of its redox chemistry is therefore critical for its effective and reproducible application. This technical guide provides a comprehensive overview of the redox potential of the dithionite anion, detailed experimental protocols for its characterization, and insights into its application in studying redox-sensitive pathways.

The Redox Chemistry of Dithionite

The reducing action of dithionite in aqueous solution is primarily attributed to the sulfur dioxide radical anion (SO₂⁻), which exists in equilibrium with the dithionite dimer.[1] The S-S bond in the dithionite anion is weak and can break, leading to the formation of two SO₂⁻ radicals, which are the actual reducing species.[1]

The overall redox reaction for dithionite is the oxidation to bisulfite (HSO₃⁻):

S₂O₄²⁻ + 2 H₂O ⇌ 2 HSO₃⁻ + 2 H⁺ + 2 e⁻

The concentration of the highly reactive SO₂⁻ radical is inversely proportional to the total dithionite concentration.[1] At higher dithionite concentrations, the equilibrium favors the dimer, which reduces the effective concentration of the SO₂⁻ reductant.[1]

Dithionite is unstable in aqueous solutions, especially under acidic conditions, and can decompose into various sulfur-containing species, including thiosulfate and bisulfite.[2] Therefore, for many applications, it is crucial to use freshly prepared solutions and to control the pH.

Quantitative Overview of Dithionite's Redox Potential

The redox potential of a dithionite solution is a critical parameter that dictates its reducing strength. This potential is not constant and is significantly influenced by both the pH of the solution and the concentration of the dithionite salt.

Influence of Concentration

The midpoint potential of a dithionite solution becomes less negative as the concentration of dithionite increases. This is a consequence of the equilibrium between the dithionite dimer (S₂O₄²⁻) and the sulfur dioxide radical anion (SO₂⁻), which is the active reducing species.[1]

| Concentration of Sodium Dithionite | Redox Potential (mV) at pH 7, 25°C |

| 1 M | -386 |

| 100 mM | -415 |

| 1 mM | -467 |

| 1 µM | -560 |

| Data sourced from:[1] |

Influence of pH

The redox potential of dithionite is strongly dependent on the pH of the solution. As the pH increases, the redox potential becomes more negative, indicating a stronger reducing power.[1] This is due to the involvement of protons in the overall redox reaction.

| pH | 100 mM Dithionite Redox Potential (mV) | 1 mM Dithionite Redox Potential (mV) |

| 7 | -415 | -467 |

| 8 | -649 | -585 |

| 9 | -768 | -704 |

| 10 | -886 | -822 |

| 11 | -1005 | -941 |

| Data sourced from:[1] |

Experimental Protocols for Characterization

Accurate determination of the redox potential and concentration of dithionite solutions is crucial for reproducible experiments. The following are detailed protocols for key analytical methods.

Preparation of Anaerobic Dithionite Solutions

Given the reactivity of dithionite with oxygen, the preparation of anaerobic solutions is often necessary, particularly when working with oxygen-sensitive biological samples like metalloproteins.

Objective: To prepare a standardized, oxygen-free solution of sodium dithionite.

Materials:

-

High-purity sodium dithionite (Na₂S₂O₄)

-

Degassed, deionized water or buffer

-

Serum vials with butyl rubber stoppers and aluminum crimp seals

-

Schlenk line or anaerobic chamber

-

Syringes and needles

Protocol:

-

Prepare the desired buffer solution and degas it thoroughly for at least 30 minutes by bubbling with an inert gas (e.g., argon or nitrogen) or by using a Schlenk line with freeze-pump-thaw cycles.

-

Transfer the degassed buffer to a serum vial inside an anaerobic chamber or under a positive pressure of inert gas.

-

Seal the vial with a butyl rubber stopper and an aluminum crimp seal.

-

Weigh the required amount of solid sodium dithionite in a separate container within the anaerobic environment. To ensure high purity, commercial dithionite can be recrystallized from 0.1 M NaOH-methanol under anaerobic conditions.[3]

-

Using a gas-tight syringe, dissolve the solid dithionite in a small volume of the degassed buffer and then transfer this concentrated stock solution to the main serum vial containing the degassed buffer to achieve the final desired concentration.

-

Store the prepared dithionite solution in the dark, and for best results, use it immediately or within a few hours, as aqueous solutions of dithionite are unstable.[2]

Potentiometric Titration for Redox Potential Determination

Objective: To determine the redox potential of a dithionite solution by titration with a suitable oxidizing agent.

Materials:

-

Potentiometer with a platinum working electrode and a reference electrode (e.g., Ag/AgCl or Calomel).

-

Burette

-

Stir plate and stir bar

-

Anaerobic titration vessel (optional, but recommended)

-

Standardized solution of an oxidizing agent (e.g., potassium ferricyanide, K₃[Fe(CN)₆]).

-

Freshly prepared anaerobic sodium dithionite solution of unknown potential.

-

Inert gas supply (argon or nitrogen).

Protocol:

-

Set up the titration apparatus. If performing an anaerobic titration, continuously flush the headspace of the titration vessel with an inert gas.

-

Calibrate the electrodes according to the manufacturer's instructions.

-

Place a known volume of the dithionite solution into the titration vessel.

-

Immerse the platinum and reference electrodes in the solution and ensure the stir bar is rotating gently.

-

Record the initial potential of the solution.

-

Begin adding the oxidizing titrant in small, known increments from the burette.

-

After each addition, allow the potential reading to stabilize and record the value along with the volume of titrant added.

-

Continue the titration past the equivalence point, which is characterized by a sharp change in potential. The end point is the point of the largest potential change per unit volume of titrant added.[4]

-

Plot the potential (in mV) versus the volume of titrant added. The potential at the half-equivalence point can be used to estimate the formal redox potential (E°') of the dithionite solution under the experimental conditions.

Spectrophotometric Determination of Dithionite Concentration

Objective: To determine the concentration of dithionite in a solution using a colorimetric reaction.

Materials:

-

UV-Vis spectrophotometer

-

Cuvettes

-

Naphthol Yellow S solution

-

Ammonia solution

-

Sodium dithionite solutions of known concentrations (for calibration curve)

-

Sample solution with unknown dithionite concentration

Protocol:

-

Prepare a series of sodium dithionite standards of known concentrations.

-

For each standard and the unknown sample, pipette a specific volume into a test tube.

-

Add a solution of Naphthol Yellow S and an ammonia-containing solution to each tube. Dithionite reduces the yellow Naphthol Yellow S to a product with a different absorbance spectrum.[5]

-

Allow the reaction to proceed for a set amount of time.

-

Measure the absorbance of the resulting solution at the wavelength of maximum absorbance of the product (around 502 nm).[5]

-

Construct a calibration curve by plotting the absorbance versus the concentration of the dithionite standards.

-

Determine the concentration of the unknown dithionite sample by interpolating its absorbance on the calibration curve. This method is applicable for dithionite concentrations in the range of 16.7 to 133.1 mg/L.[5]

Cyclic Voltammetry for Redox Characterization

Objective: To investigate the electrochemical behavior of the dithionite anion and determine its redox potential.

Materials:

-

Potentiostat with a three-electrode setup: working electrode (e.g., glassy carbon or platinum), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire).

-

Electrochemical cell.

-

Anaerobic solution of sodium dithionite in a suitable electrolyte (e.g., buffered KCl).

-

Inert gas supply.

Protocol:

-

Assemble the electrochemical cell with the three electrodes. The working electrode should be polished and cleaned before use.

-

Deoxygenate the electrolyte solution by bubbling with an inert gas for at least 15-20 minutes.

-

Add the anaerobic dithionite solution to the cell.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate. The potential range should be chosen to encompass the redox events of the dithionite/bisulfite couple.

-

Initiate the potential sweep. The potentiostat will apply a linearly changing potential to the working electrode and measure the resulting current.

-

Record the cyclic voltammogram (a plot of current versus potential). The voltammogram will show peaks corresponding to the oxidation and reduction of the species in solution.

-

The midpoint potential between the anodic and cathodic peak potentials can be used to estimate the formal redox potential (E°') of the dithionite solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Objective: To detect and characterize the sulfur dioxide radical anion (SO₂⁻) in a dithionite solution.

Materials:

-

EPR spectrometer (X-band is common).

-

EPR sample tubes (quartz).

-

Freshly prepared solution of sodium dithionite.

-

Liquid nitrogen (for low-temperature measurements, if necessary).

Protocol:

-

Prepare a solution of sodium dithionite in a suitable solvent (e.g., water or an aqueous buffer). For room temperature measurements, a saturated solution of Na₂S₂O₄ in 0.5 M NaOH can be used.[6]

-

Transfer the solution to a quartz EPR tube.

-

Place the sample tube into the EPR spectrometer's resonant cavity.

-

Set the EPR spectrometer parameters, including the microwave frequency, microwave power, modulation frequency, modulation amplitude, and magnetic field sweep range.

-

Acquire the EPR spectrum. The SO₂⁻ radical will produce a characteristic EPR signal.[6]

-

The g-value and hyperfine splitting pattern of the spectrum can be analyzed to confirm the identity of the radical and to gain information about its electronic structure and environment. Spin quantitation can be performed to determine the concentration of the radical species.[6]

Application in Studying Redox Signaling Pathways

While not an endogenous signaling molecule itself, sodium dithionite is a valuable tool for researchers in drug development and cell biology to probe and manipulate redox-sensitive signaling pathways. Its strong reducing potential allows for the controlled reduction of specific cellular components, thereby mimicking highly reduced states or activating/deactivating redox-sensitive proteins.

Use as a Tool to Modulate Redox State:

-

Enzyme Activation/Deactivation: Many enzymes, particularly those containing redox-active metal centers or cysteine residues, are regulated by their redox state. Dithionite can be used in in vitro assays to reduce these enzymes to their active or inactive forms, allowing for the study of their catalytic mechanisms and the screening of potential drug candidates that target these redox-sensitive sites.

-

Studying Metalloproteins: Dithionite is widely used to reduce the metal centers in metalloproteins, such as cytochromes and iron-sulfur proteins, to study their electron transfer properties and spectroscopic signatures in the reduced state.[3]

-

Investigating Cysteine-Mediated Signaling: Cysteine residues in proteins can undergo various redox modifications (e.g., disulfide bond formation, S-sulfenylation) that are crucial for signaling. Dithionite can be used to reverse these oxidative modifications, helping to elucidate the role of specific cysteine residues in protein function and signaling cascades.[7]

Logical and Experimental Workflows

Dithionite Decomposition and Active Species Formation

General Experimental Workflow for Redox Potential Determination

The dithionite anion is a powerful and versatile reducing agent with complex redox chemistry. Its reducing potential is highly sensitive to experimental conditions, particularly pH and concentration. For researchers and drug development professionals, a precise understanding and control of these parameters are paramount for obtaining reliable and reproducible results. The experimental protocols provided in this guide offer a framework for the accurate characterization of dithionite solutions. Furthermore, by leveraging its potent reducing capabilities, dithionite serves as an invaluable tool to investigate and manipulate redox-sensitive signaling pathways, offering insights into fundamental biological processes and potential therapeutic targets.

References

- 1. bionerdnotes.wordpress.com [bionerdnotes.wordpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A method for preparing analytically pure sodium dithionite. Dithionite quality and observed nitrogenase-specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potentiometric titration [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Electron spin relaxation of SO2− and SO3− radicals in solid Na2S2O4, Na2S2O5, and K2S2O5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cysteine-mediated redox signaling: chemistry, biology, and tools for discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of dithionous acid

An In-depth Technical Guide to Dithionous Acid: Discovery, History, and Core Chemical Principles

Introduction

This compound, with the chemical formula H₂S₂O₄, is a sulfur oxoacid that has intrigued and challenged chemists for over a century.[1] Despite numerous attempts, it has never been observed experimentally in its free form due to its inherent instability.[1] Consequently, the study of this compound is inextricably linked to the chemistry of its salts, the dithionites, of which sodium dithionite (Na₂S₂O₄) is the most common and industrially significant example.[2] Historically referred to as hydrosulfurous acid, its discovery and the subsequent investigation of its salts have paved the way for powerful applications in dyeing, bleaching, and as a potent reducing agent in various chemical processes.[3][4] This guide provides a comprehensive overview of the discovery, history, and fundamental chemical properties of this compound, with a focus on the well-characterized dithionite anion.

Discovery and History

The history of this compound is fundamentally the history of its salts. The French chemist Paul Schützenberger is credited with the discovery of "hyposulfurous acid" and the first synthesis of its crystalline sodium salt in 1869.[2][5] His pioneering work involved the reduction of sodium bisulfite (NaHSO₃) with zinc dust, a method that laid the groundwork for future production processes.[4] Schützenberger's research established the existence of this new class of sulfur compounds and their remarkable reducing properties. Early investigations in the 20th century, notably by Jellinek, further elucidated the properties and reactions of dithionite in aqueous solutions.[2]

Properties of the Dithionite Anion

As the free acid is unstable, the chemical and physical properties are best understood through the study of its conjugate base, the dithionite anion (S₂O₄²⁻).

Structure and Bonding

The dithionite anion possesses a unique structure characterized by a remarkably long and weak sulfur-sulfur bond.[6] This feature is central to its reactivity and reducing power. The structure has been extensively studied by X-ray crystallography and Raman spectroscopy.[6]

| Parameter | Anhydrous Na₂S₂O₄ | Dihydrated Na₂S₂O₄·2H₂O | Reference(s) |

| Symmetry | C₂ | - | [6] |

| S-S Bond Length | 239 pm | - | [6] |

| O-S-S-O Torsional Angle | 16° (almost eclipsed) | 56° (gauche) | [6] |

| Raman Spectral Data | |||

| S-S Stretching Vibrations | 178 cm⁻¹, 261 cm⁻¹ | - | [7] |

| SO₂ Twisting Vibration | 350 cm⁻¹ | - | [7] |

| SO₂ Wagging Vibration | 513 cm⁻¹ | - | [7] |

| SO₂ Symmetric Stretching | 929 cm⁻¹, 1005 cm⁻¹, 1030 cm⁻¹ | - | [7] |

| SO₂ Asymmetric Stretching | 1054 cm⁻¹, 1072 cm⁻¹ | - | [7] |

The elongated S-S bond is responsible for the dissociation of the dithionite anion in solution into the sulfur dioxide radical anion (•SO₂⁻), which is a key intermediate in its reactions.[6]

Redox Properties and Decomposition

Dithionite is a powerful reducing agent. Its standard redox potential at pH 7 is -0.66 V versus the standard hydrogen electrode (SHE).[8]

The decomposition of dithionite is complex and highly dependent on conditions such as pH, temperature, and concentration. In aqueous solutions, it deteriorates, a behavior consistent with the instability of its parent acid.[8]

Decomposition in Aqueous Solution: 2 S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2 HSO₃⁻[8]

The decomposition can be autocatalytic and proceeds through a slow induction period followed by a rapid phase.[9] The reaction kinetics have been studied under various conditions.

| Condition | Reaction Order | Activation Energy | Reference(s) |

| Aqueous Solution (initial rate) | 1.5 with respect to dithionite, 0.5 with respect to H⁺ | 12 kcal/mol | [2] |

| Concentrated Bisulfite Buffer | 1 with respect to dithionite, 1 with respect to bisulfite | 18 kcal/mol | [6] |

Thermal Decomposition (Solid State):

-

In the presence of air (above 90 °C): Decomposes to sodium sulfate (Na₂SO₄) and sulfur dioxide (SO₂).[8]

-

In the absence of air (above 150 °C): Decomposes to sodium sulfite (Na₂SO₃), sodium thiosulfate (Na₂S₂O₃), and sulfur dioxide (SO₂).[8]

Experimental Protocols

The synthesis of dithionite salts is well-established, with several methods employed for both industrial and laboratory-scale production.

Laboratory Synthesis of Sodium Dithionite Dihydrate (Zinc Dust Method)

This protocol is a classic laboratory method for the preparation of sodium dithionite.

Materials:

-

Zinc dust (at least 100 mesh)

-

Water (distilled or deionized)

-

Sulfur dioxide (gas)

-

Sodium acetate trihydrate

-

Absolute ethanol

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Prepare a slurry of 10 g of zinc dust in 100 ml of water in a flask equipped with a gas inlet tube and a stirrer.

-

Cool the flask to 0 °C in an ice bath.

-

Bubble sulfur dioxide gas through the stirred slurry. Continue the gas flow until all the zinc dust has dissolved, resulting in a reddish solution.

-

Filter the solution under an inert atmosphere to remove any unreacted zinc or impurities.

-

Dissolve 75 g of sodium acetate trihydrate in the cold filtrate.

-

Store the reaction mixture in a tightly stoppered bottle under a nitrogen atmosphere in a refrigerator.

-

Allow the product to crystallize over approximately 3 days. Agitation can aid crystallization.

-

Filter the crystalline product by suction under a nitrogen atmosphere and drain thoroughly.

-

Wash the crystals with 150 ml of warm (50 °C) absolute ethanol.

-

Dry the product and store it in a tightly stoppered bottle under an inert atmosphere. The expected yield is approximately 25 g.[10]

Industrial Synthesis Methods

Industrially, sodium dithionite is produced on a large scale, with approximately 300,000 tons produced in 1990.[8] The main methods involve the reduction of sulfur dioxide.

-

Zinc Dust Process: This two-step process first produces zinc dithionite, which is then reacted with sodium hydroxide or sodium carbonate to yield sodium dithionite.[8]

-

2 SO₂ + Zn → ZnS₂O₄

-

ZnS₂O₄ + 2 NaOH → Na₂S₂O₄ + Zn(OH)₂

-

-

Formate Process: Sodium formate is used as the reducing agent in an aqueous methanol solution.

-

Sodium Borohydride Process: This method uses sodium borohydride as the reducing agent in a strongly alkaline solution.[8] NaBH₄ + 8 NaOH + 8 SO₂ → 4 Na₂S₂O₄ + NaBO₂ + 6 H₂O

Reaction Pathways and Mechanisms

The following diagrams illustrate the key synthesis and decomposition pathways related to dithionite.

Conclusion

This compound remains an elusive chemical species, known only through the properties and reactions of its salts. The discovery of dithionites by Paul Schützenberger over 150 years ago unlocked a potent new class of reducing agents that have found widespread use in industry. The chemistry of the dithionite anion is dominated by its weak, elongated S-S bond, which is the source of its reducing power and its inherent instability. Understanding the kinetics and mechanisms of its synthesis and decomposition is crucial for its effective application in research and industrial processes. The detailed protocols and quantitative data presented in this guide offer a foundational resource for scientists and professionals working with this important sulfur oxoanion.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. acs.org [acs.org]

- 5. Paul Schützenberger | Educación Química [elsevier.es]

- 6. Chemistry of sodium dithionite. Part 1.—Kinetics of decomposition in aqueous bisulphite solutions - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. 117.244.107.132:8080 [117.244.107.132:8080]

- 8. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. prepchem.com [prepchem.com]

Theoretical Studies of Dithionous Acid Isomers: A Technical Whitepaper

Affiliation: Google Research

Abstract

Dithionous acid (H₂S₂O₄) is a sulfur oxoacid that, while unstable in its pure form, is the parent acid to stable dithionite salts.[1][2][3] Theoretical and computational chemistry have been instrumental in understanding the complex isomeric landscape of H₂S₂O₄ and its corresponding anion [HS₂O₄]⁻. This whitepaper provides an in-depth technical guide to the theoretical studies of this compound isomers, summarizing key findings on their structure, stability, and vibrational properties. It details the computational methodologies employed in these studies and outlines relevant experimental protocols for the synthesis of related stable salts and the study of unstable species. This document is intended for researchers, scientists, and professionals in drug development and computational chemistry.

Introduction

This compound (H₂S₂O₄) and its conjugate base, the dithionite anion (S₂O₄²⁻), are important species in industrial and biological chemistry, primarily known for their reducing properties.[4] The free acid is highly unstable, making its experimental characterization challenging.[1] Consequently, theoretical studies employing ab initio molecular orbital calculations and density functional theory (DFT) have become crucial for elucidating the fundamental properties of this compound and its various isomers.[1][3]

Early computational studies have revealed a surprisingly complex energy landscape for the H₂S₂O₄ molecular formula, with multiple stable isomers.[1] These isomers exhibit a range of structural motifs, from simple chain-like structures to more complex, cage-like conformations. Understanding the relative stabilities and interconversion pathways of these isomers is key to comprehending the intrinsic chemistry of this compound.

This whitepaper will focus on the theoretical investigations into the neutral H₂S₂O₄ isomers and their corresponding anions, with a primary focus on the seminal work in this area. We will present a summary of the computed energetic and structural data, detail the computational workflows used to obtain this data, and provide context with relevant experimental methodologies.

Theoretical Isomers of this compound and its Anion

Computational studies have identified at least six distinct isomers for the neutral H₂S₂O₄ molecule and eight isomers for its corresponding anion, [H,O₄,S₂]⁻.[1] The relative stabilities of these isomers have been determined using various levels of theory, including Møller-Plesset perturbation theory (MP2), coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), and density functional theory (DFT) with the B3LYP functional.[1]

Neutral H₂S₂O₄ Isomers

The global minimum energy structure for H₂S₂O₄, as determined by all levels of theory, is a cage-like molecule with the formula (HO)O₂SSO₂(OH).[1] This structure, designated as isomer 14 in some literature, possesses C₂ symmetry and is significantly stabilized by two strong intramolecular hydrogen bonds.[1] The homolytic dissociation of the S-S bond in this isomer is highly endothermic; however, the molecule is predicted to be unstable with respect to dissociation into H₂SO₂ and SO₂.[1]

Anionic [H,O₄,S₂]⁻ Isomers

For the anionic species, the relative stability ordering is more sensitive to the level of theory employed.[1] Using MP2 and CCSD(T) methods, the hypothetical O₃SSOH⁻ ion is identified as the lowest energy isomer.[1] In contrast, the B3LYP density functional predicts the protonated dithionite ion, O₂SSO₂H⁻, to be the most stable.[1] Experimentally, the dithionite ion (S₂O₄²⁻) is the species found in stable salts. The protonated dithionite ion is only marginally higher in energy than O₃SSOH⁻ at higher levels of theory (less than 5 kJ mol⁻¹ at 25 °C).[1]

Data Presentation

The following tables summarize the key quantitative data from theoretical studies of this compound isomers.

Table 1: Relative Energies of Key this compound (H₂S₂O₄) and Anionic ([H,O₄,S₂]⁻) Isomers

| Isomer Formula | Common Name/Description | Level of Theory | Relative Energy (kJ/mol) | Stability Ranking |

| Neutral Species (H₂S₂O₄) | ||||

| (HO)O₂SSO₂(OH) | Cage-like structure with C₂ symmetry | MP2, CCSD(T), B3LYP | 0.0 | Global Minimum[1] |

| Other Isomers | Various chain and other structures | MP2, CCSD(T), B3LYP | > 0.0 | Less Stable |

| Anionic Species ([H,O₄,S₂]⁻) | ||||

| O₃SSOH⁻ | Hypothetical Anion | MP2, CCSD(T) | 0.0 | Most Stable[1] |

| O₂SSO₂H⁻ | Protonated Dithionite Ion | MP2, CCSD(T) | < 5.0 | Marginally Less Stable[1] |

| O₂SSO₂H⁻ | Protonated Dithionite Ion | B3LYP | 0.0 | Most Stable[1] |

Table 2: Calculated Structural Parameters for the Global Minimum Energy Isomer of H₂S₂O₄ ((HO)O₂SSO₂(OH))

| Parameter | Description | Calculated Value |

| Symmetry | Point Group | C₂[1] |

| S-S Bond Length | Distance between the two sulfur atoms | Specific value not available in abstract |

| S-O Bond Lengths | Distances between sulfur and oxygen atoms | Specific values not available in abstract |

| O-H Bond Lengths | Distances between oxygen and hydrogen atoms | Specific values not available in abstract |

| Bond Angles | Key angles defining the molecular geometry | Specific values not available in abstract |

| Key Feature | Stabilizing Interaction | Two strong intramolecular hydrogen bonds[1] |

Table 3: Calculated Harmonic Vibrational Frequencies for Key Isomers

Note: Specific frequency and intensity values are reported to be available in the full text of the primary reference but are not detailed in the abstract. This table indicates the type of data that has been computationally determined.

| Isomer | Description | Data Available in Literature |

| (HO)O₂SSO₂(OH) | Global minimum neutral isomer | Harmonic wavenumbers and infrared intensities[1] |

| O₂SSO₂H⁻ | Protonated dithionite anion | Harmonic wavenumbers and infrared intensities[1] |

Computational and Experimental Protocols

Computational Methodology

The theoretical data presented in this whitepaper are primarily derived from ab initio molecular orbital calculations. A typical computational workflow for the study of these isomers is as follows:

-

Geometry Optimization: The molecular geometry of each isomer is optimized to find a stationary point on the potential energy surface. This is typically performed using methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or density functional theory (DFT) with a suitable basis set (e.g., 6-311G**).

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide the harmonic vibrational frequencies and infrared intensities, which can be compared with experimental spectroscopic data.

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using higher levels of theory, such as coupled-cluster methods (e.g., CCSD(T)), with larger basis sets.

-

Zero-Point Vibrational Energy (ZPVE) Correction: The electronic energies are corrected for the zero-point vibrational energy obtained from the frequency calculations to provide more accurate relative stabilities at 0 K.

Experimental Protocols

While this compound is unstable, its salts (dithionites) are stable and can be synthesized. The study of the unstable acid isomers would likely require specialized techniques.

A common industrial method for the synthesis of sodium dithionite is the zinc dust process.[5][6]

Materials:

-

Zinc dust

-

Sulfur dioxide (SO₂)

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Methanol

Procedure:

-

An aqueous slurry of zinc dust is prepared in a cooled, stirred reactor (approximately 40°C).[6]

-

Gaseous or liquid sulfur dioxide is bubbled through the slurry, leading to the formation of zinc dithionite (ZnS₂O₄).[6]

-

The reaction mixture is filtered to remove unreacted zinc and other solid impurities.[6]

-

The zinc is precipitated from the zinc dithionite solution by the addition of sodium hydroxide or sodium carbonate.[6]

-

The resulting zinc hydroxide or carbonate is removed by filtration.[6]

-

Anhydrous sodium dithionite is then precipitated from the clarified solution, often by vacuum concentration and the addition of sodium chloride at elevated temperatures (>60°C).[6]

-

The precipitated sodium dithionite is filtered, washed with methanol, and dried.[6]

Other methods for dithionite synthesis include the formate process and the sodium borohydride process.[4][5]

To experimentally study highly reactive and unstable molecules like the isomers of this compound, matrix isolation spectroscopy is a powerful technique.[7][8]